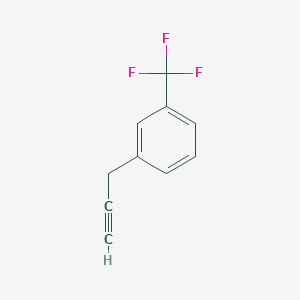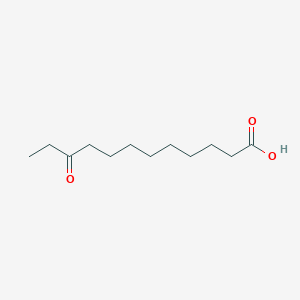
10-Oxododecanoic acid
Overview
Description
10-Oxododecanoic acid is a medium-chain fatty acid with the molecular formula C12H22O3. It is characterized by the presence of a keto group at the 10th carbon position.
Mechanism of Action
Target of Action
10-Oxododecanoic acid, also known as 11-oxo-dodecanoic acid , is a medium-chain fatty acid
Biochemical Pathways
This compound is likely involved in fatty acid metabolism, given its structure as a medium-chain fatty acid . Fatty acids are integral components of various metabolic pathways, including beta-oxidation, where they are broken down to produce energy. They can also be involved in the synthesis of complex lipids and signaling molecules.
Biochemical Analysis
Biochemical Properties
It is known that medium-chain fatty acids like 10-Oxododecanoic acid can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Medium-chain fatty acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely involved in fatty acid metabolism, potentially interacting with enzymes or cofactors .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
10-Oxododecanoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of dodecanoic acid (lauric acid) using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
In industrial settings, this compound can be produced through the oxidation of lauric acid using more efficient and scalable methods. For example, the use of catalytic oxidation processes with supported metal catalysts can provide higher yields and purity .
Chemical Reactions Analysis
10-Oxododecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dicarboxylic acids under strong oxidizing conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of 10-hydroxydodecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
10-Oxododecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Comparison with Similar Compounds
10-Oxododecanoic acid can be compared with other similar compounds, such as:
11-Oxododecanoic acid: This compound has a keto group at the 11th carbon position and exhibits similar chemical properties but different reactivity due to the position of the keto group.
10-Oxodecanoic acid: This compound has a shorter carbon chain and different physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
10-oxododecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-11(13)9-7-5-3-4-6-8-10-12(14)15/h2-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYPQNGEJSYCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313073 | |
| Record name | Dodecanoic acid, 10-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673-85-8 | |
| Record name | Dodecanoic acid, 10-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 10-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 10-Oxododecanoic acid?
A1: Research indicates that this compound exhibits potential antitumor activity. This activity was observed alongside its structural analogs, 9-methylene-10-oxoundecanoic acid and 10-methylene-11-oxododecanoic acid. These compounds were synthesized from Mannich bases and demonstrated notable antitumor properties. []
Q2: Can you describe a method for synthesizing this compound?
A2: Several synthetic routes have been explored:
- From 6-bromo-2-methylhept-2-ene: this compound, specifically 3,7,11-Trimethyl-10-oxododecanoic acid, was successfully synthesized from 6-bromo-2-methylhept-2-ene in a six-step process. []
- From (R)-(+)-citronellol: A total synthesis of (3R,7RS)-3,7,11-Trimethyl-10-oxododecanoic acid, starting from (R)-(+)-citronellol, was achieved in five steps with a 28% overall yield. The key step involved the regioselective alkylation of the lithium enolate of isopropyl methyl ketone using an allylic iodide. []
Q3: Has this compound been identified in any natural sources?
A3: Yes, (3R,7RS)-3,7,11-Trimethyl-10-oxododecanoic acid has been isolated from the marine green algal species Caulerpa racemosa. []
Q4: What other compounds are structurally similar to this compound and have been studied for biological activity?
A4: Studies have investigated structurally similar compounds like 12-Dimethylamino-10-oxododecanoic acid. This compound was identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Staphylococcus aureus extracts. While the specific activity of this compound wasn't detailed in the research, the extract itself showed promising antibacterial activity against Escherichia coli. [] This suggests that structural analogs of this compound, particularly those with modifications at the 12th carbon, could possess significant biological activities.
Q5: Are there any known analytical techniques for identifying and quantifying this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed to identify this compound and related compounds in complex mixtures. This technique provides valuable information about the molecular weight and fragmentation pattern of the compound, allowing for its identification and quantification. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


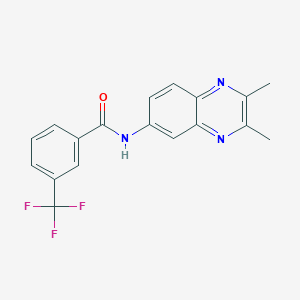
![2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B3149479.png)
![N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B3149483.png)
![N~1~,N~1~-dimethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine](/img/structure/B3149497.png)
![methyl 2-[10-(2-methoxy-2-oxoethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaen-3-yl]acetate](/img/structure/B3149515.png)
![ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3149521.png)
![Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3149527.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide](/img/structure/B3149538.png)
![2-{3,3,3-Trifluoro-2-[(trimethylsilyl)oxy]propyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3149542.png)
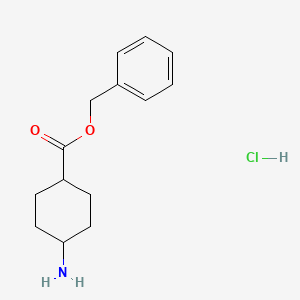
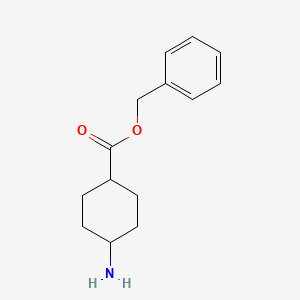
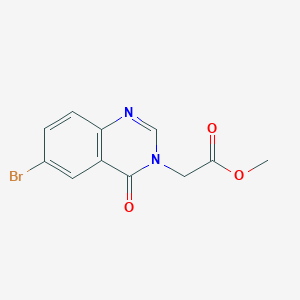
![5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B3149565.png)
